B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid
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Overview
Description
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid: is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylphenylamino group.
Mechanism of Action
Target of Action
The primary target of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s success in the sm coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . The compound is relatively stable, readily prepared, and generally environmentally benign, which may contribute to its bioavailability .
Result of Action
The result of the action of this compound is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction, which is a critical carbon–carbon bond forming reaction .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is relatively stable and environmentally benign, suggesting that it can maintain its efficacy and stability under a variety of conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid typically involves the reaction of 3-methylphenylamine with 2-formylphenylboronic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boron-containing alcohols or amines.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
Chemistry: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a building block for designing boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it a versatile reagent in material science.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 2-Formylphenylboronic acid
Comparison: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is unique due to the presence of both a boronic acid group and a 3-methylphenylamino group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. Additionally, the presence of the amino group can enhance its reactivity and binding affinity in biological systems, making it a more versatile compound for various applications.
Properties
IUPAC Name |
[2-[(3-methylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQXNYHXVTCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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